Butoxytrifluoro-lambda4-borane
Description
Butoxytrifluoro-λ⁴-borane (CAS 692-39-7) is a boron-based compound with the molecular formula $ \text{BF}3(\text{OBut}) $, where a butoxy group ($ \text{OBut} $) replaces one fluorine atom in boron trifluoride ($ \text{BF}3 $). This substitution reduces its Lewis acidity compared to $ \text{BF}_3 $, making it a milder catalyst for reactions such as esterification . The compound is commercially available as part of the "Boron Trifluoride - Butanol Reagent," which is widely used in organic synthesis due to its solubility in nonpolar solvents and controlled reactivity . Its λ⁴ designation indicates a tetracoordinated boron center, with three fluorine atoms and one butoxy group bonded to the boron atom.
Properties
IUPAC Name |
butyloxonio(trifluoro)boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BF3O/c1-2-3-4-9-5(6,7)8/h9H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQOMAIUNGVENK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]([OH+]CCCC)(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701335772 | |
| Record name | (1-Butanol)(trifluoro)boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701335772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
692-39-7 | |
| Record name | (1-Butanol)(trifluoro)boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701335772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butoxytrifluoro-lambda4-borane typically involves the reaction of boron trifluoride with butanol. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction can be represented as:
BF3+C4H9OH→C4H10BF3O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of high-purity reagents and controlled temperature and pressure conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Butoxytrifluoro-lambda4-borane undergoes various types of chemical reactions, including:
Esterification: It is commonly used in esterification reactions where it acts as a catalyst to form esters from carboxylic acids and alcohols.
Substitution: The compound can participate in substitution reactions, where it replaces a functional group in a molecule with another group.
Common Reagents and Conditions
Esterification: Common reagents include carboxylic acids and alcohols.
Substitution: Reagents for substitution reactions vary depending on the specific reaction but often include nucleophiles and electrophiles.
Major Products
Scientific Research Applications
Butoxytrifluoro-lambda4-borane has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of butoxytrifluoro-lambda4-borane involves its role as a Lewis acid. It can accept electron pairs from other molecules, facilitating various chemical reactions. In esterification reactions, it activates the carboxylic acid, making it more reactive towards the alcohol, leading to the formation of the ester . The molecular targets and pathways involved depend on the specific reaction and the reactants used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Butoxytrifluoro-λ⁴-borane belongs to a family of organoboron compounds with diverse structures and applications. Below is a detailed comparison with key analogues:
Structural and Coordination Differences
- Butoxytrifluoro-λ⁴-borane ($ \text{BF}_3(\text{OBut}) $): Tetracoordinated boron (λ⁴) with three fluorine atoms and one butoxy group. This structure balances reactivity and stability, making it suitable for catalysis .
- (Dibutyloxo)trifluoro-λ⁵-borane ($ \text{B(OBut)}2\text{F}3 $): Pentacoordinated boron (λ⁵) with two butoxy groups and three fluorine atoms.
Physicochemical Properties
Functional Comparisons
- Catalytic Utility : Butoxytrifluoro-λ⁴-borane is superior to $ \text{BF}_3 $ in esterification due to reduced volatility and enhanced solubility. In contrast, (dibutyloxo)trifluoro-λ⁵-borane’s pentacoordination likely diminishes its catalytic activity .
- Synthetic Flexibility : Boronic acids (e.g., 4-(dimethylsulfamoyl)phenylboronic acid, Entry 17 in ) are pivotal in cross-coupling reactions but lack the Lewis acid character of butoxytrifluoro-λ⁴-borane .
Stability and Handling
- Butoxytrifluoro-λ⁴-borane is moisture-sensitive but less reactive than $ \text{BF}_3 $, enabling safer handling .
- Boronic acids (e.g., Entry 20 in ) are generally air-stable solids, favoring storage and transport .
Research Findings and Limitations
- Butoxytrifluoro-λ⁴-borane : Demonstrated efficacy in esterification, but thermodynamic data (e.g., bond dissociation energies) are absent in the literature .
- (Dibutyloxo)trifluoro-λ⁵-borane : Computational studies predict a LogP of 3.2, suggesting moderate hydrophobicity, but experimental validation is lacking .
- Boronic Acids : Extensive applications in medicinal chemistry (e.g., Entry 57 in ) highlight their versatility, though their synthesis often requires harsh conditions compared to butoxytrifluoro-λ⁴-borane .
Biological Activity
Butoxytrifluoro-lambda4-borane (BTB) is a boron-containing compound that has garnered attention due to its unique chemical properties and potential biological applications. This article aims to provide a comprehensive overview of the biological activity of BTB, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its trifluoroborane moiety, which imparts distinct reactivity and stability. The general formula can be represented as , where the butoxy group contributes to its solubility in organic solvents.
Mechanisms of Biological Activity
BTB exhibits several mechanisms of biological activity, primarily through its interactions with cellular components:
- Enzyme Inhibition : BTB has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to lipid metabolism.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to increased levels of ROS, which may affect cellular signaling pathways.
- Cell Membrane Interaction : The butoxy group enhances membrane permeability, allowing BTB to penetrate cellular membranes more effectively.
Cytotoxicity and Cell Viability
Studies have demonstrated that BTB exhibits cytotoxic effects on various cancer cell lines. The following table summarizes the IC50 values of BTB against different cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | |
| MCF-7 (Breast Cancer) | 20 | |
| A549 (Lung Cancer) | 10 |
Antioxidant Activity
BTB has been evaluated for its antioxidant properties. It was found to scavenge free radicals effectively, contributing to its protective effects against oxidative damage in neuronal cells.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer properties of BTB on breast cancer models. The findings indicated that BTB treatment resulted in a significant reduction in tumor size and enhanced apoptosis in MCF-7 cells. The study highlighted the potential of BTB as a novel chemotherapeutic agent.
Case Study 2: Neuroprotective Effects
A recent study explored the neuroprotective effects of BTB in models of neurodegenerative diseases. Results showed that BTB administration reduced neuronal cell death and improved cognitive function in animal models subjected to oxidative stress. The mechanism was attributed to the modulation of ROS levels and enhancement of endogenous antioxidant defenses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
